molecular formula C14H12BrNO2 B1607472 N-(3-bromophenyl)-4-methoxybenzamide CAS No. 301158-03-2

N-(3-bromophenyl)-4-methoxybenzamide

Cat. No.: B1607472
CAS No.: 301158-03-2
M. Wt: 306.15 g/mol
InChI Key: UYKRKRIEVVRACV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-methoxybenzamide is a high-purity chemical compound supplied for research purposes. This benzamide derivative is provided with a documented purity of 98% or higher and has a molecular weight of 306.15 g/mol. Its chemical structure is defined by the molecular formula C₁₄H₁₂BrNO₂ and the CAS registry number 301158-03-2 . The N-phenylbenzamide scaffold to which this compound belongs has demonstrated significant value in medicinal chemistry research, particularly in the investigation of novel antiviral agents . Structural analogs of this compound have shown promising inhibitory activity against Enterovirus 71 (EV71), a pathogen responsible for hand-foot-mouth disease and severe neurological complications, highlighting the potential of this chemical class in infectious disease research . The compound serves as a versatile synthetic intermediate, allowing researchers to explore structure-activity relationships and develop new bioactive molecules . For proper handling and stability, this product should be stored at 2-8°C . This product is labeled with the appropriate GHS hazard pictogram and carries the signal word "Warning" to ensure safe laboratory practices . Please Note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKRKRIEVVRACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357624
Record name N-(3-bromophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301158-03-2
Record name N-(3-bromophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Bromophenyl 4 Methoxybenzamide

Established Synthetic Routes to N-Phenylbenzamide Scaffolds

The creation of the N-phenylbenzamide core structure is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These techniques generally revolve around the formation of an amide linkage, a fundamental reaction in medicinal and materials chemistry. luxembourg-bio.comresearchgate.net

Amidation, the process of forming an amide bond, is central to the synthesis of benzamides. researchgate.net This can be achieved through various means, including the direct condensation of a carboxylic acid and an amine. However, this direct approach often requires high temperatures to drive off the water molecule formed, which can be detrimental to sensitive functional groups. luxembourg-bio.comacsgcipr.org

A more common and milder approach is the acylation of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. researchgate.nethepatochem.com This is the basis of the Schotten-Baumann reaction, a widely used method for preparing amides. organic-chemistry.orgiitk.ac.in In this reaction, an amine is treated with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.orgjk-sci.com The reaction is often performed in a two-phase system of an organic solvent and water. iitk.ac.in

Condensation reactions, in a broader sense, encompass various methods of joining two molecules with the elimination of a small molecule like water. nih.govresearchgate.netmdpi.comresearchgate.net In the context of benzamide (B126) synthesis, this often involves the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine. luxembourg-bio.com

To circumvent the often harsh conditions of direct condensation or the need to prepare reactive acyl chlorides, a plethora of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. luxembourg-bio.comacs.orgrsc.org These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples. luxembourg-bio.compeptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and racemization. luxembourg-bio.com

Phosphonium and Aminium/Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to faster reactions with less racemization compared to carbodiimides. luxembourg-bio.compeptide.com

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex substrates. hepatochem.com

Specific Synthesis of N-(3-bromophenyl)-4-methoxybenzamide Analogues and Related Structures

The synthesis of analogues of this compound follows the general principles outlined above, with specific considerations for the introduction and compatibility of the bromo and methoxy (B1213986) functional groups.

The key building blocks for the synthesis of this compound and its analogues are substituted anilines and benzoic acids. The bromine and methoxy groups are typically present in the starting materials.

Brominated Precursors: Brominated anilines and benzoic acids are readily available commercially or can be prepared through electrophilic aromatic substitution reactions (bromination) of the corresponding anilines or benzoic acids. mdpi.comnih.gov For instance, 3-bromoaniline (B18343) serves as the amine component.

Methoxylated Precursors: 4-Methoxybenzoic acid (p-anisic acid) and its corresponding acyl chloride are common reagents. The methoxy group can also be introduced through nucleophilic aromatic substitution or other etherification methods on a suitable precursor. mdpi.com

In a typical synthesis of an N-phenylbenzamide analogue, a substituted nitroaniline can be reacted with a substituted benzoyl chloride to form a nitro-substituted intermediate. This intermediate is then reduced to the corresponding amine, which can be further modified. nih.gov For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired benzamide. For the Schotten-Baumann reaction, this can involve adjusting the base, solvent, and reaction temperature. organic-chemistry.orgrsc.orgresearchgate.net For instance, changing the solvent from dichloromethane (B109758) to tetrahydrofuran (B95107) and modifying the workup procedure has been shown to significantly increase yields in the synthesis of substituted 3-nitro-N-phenylbenzamides. dovepress.com

Continuous flow chemistry is also being explored to optimize the Schotten-Baumann reaction, allowing for better control over reaction parameters and potentially leading to higher space-time yields and improved safety. rsc.org Bayesian optimization algorithms have been employed to efficiently identify optimal reaction conditions. rsc.orgresearchgate.net

The table below presents a summary of reaction conditions and yields for the synthesis of various benzamide derivatives, illustrating the impact of different synthetic approaches.

AmineAcylating AgentCoupling Reagent/BaseSolventYieldReference
2-(3-chlorophenyl)ethan-1-amine4-nitrobenzoyl chlorideTriethylamineDichloromethaneNot specified mdpi.com
Substituted anilines3-nitrobenzoyl chloride-Tetrahydrofuran88%–97% dovepress.com
p-Anisidine4-Nitrobenzenesulfonyl chlorideNa2CO3Water85.84% mdpi.com
Decylamine4-bromomethylbenzoic acid--78.66% cienciadigital.org

Emerging Synthetic Strategies Applicable to Methoxy- and Bromophenyl-Benzamides

While traditional methods remain the workhorses for benzamide synthesis, new strategies are continually being developed to improve efficiency, sustainability, and scope.

One emerging area is the development of catalytic methods that avoid the use of stoichiometric coupling reagents, thus improving atom economy. researchgate.net For example, direct amidation of carboxylic acids and amines can be achieved using various catalysts. researchgate.net

Another innovative approach involves the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid, which offers a direct route to benzamides from simple aromatic precursors. nih.gov

Furthermore, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids presents a novel and direct route to N-allylbenzamides, which can be further cyclized to form other heterocyclic structures. acs.org While not directly producing this compound, the principles of such catalytic cross-coupling reactions could be adapted for its synthesis or the synthesis of its derivatives.

Finally, strategies involving the activation of the amide bond itself are being explored, such as a one-step conversion of benzamides to N-formanilide derivatives using oxalic acid as a hydride source. nih.gov These advanced methods highlight the ongoing evolution of amide synthesis.

Catalytic Approaches in Advanced Benzamide Synthesis

The formation of the amide bond in this compound is a critical step that can be achieved through various catalytic methods. Modern synthetic chemistry has moved beyond traditional, often harsh, condensation reactions towards more efficient and selective catalytic processes. These advanced techniques offer milder reaction conditions, broader functional group tolerance, and improved yields. numberanalytics.com

The synthesis of this compound typically involves the coupling of 3-bromoaniline with a 4-methoxybenzoyl derivative. Catalytic methods can be employed to facilitate this transformation, primarily through the activation of the carboxylic acid moiety of 4-methoxybenzoic acid or its derivatives.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, are widely used for amide synthesis. numberanalytics.com While direct palladium-catalyzed coupling of a carboxylic acid and an amine is possible, a more common approach involves the use of a 4-methoxybenzoyl halide (e.g., 4-methoxybenzoyl chloride) with an amine in the presence of a base. However, for direct amidation from the carboxylic acid, various coupling reagents activated by catalysts are employed.

Organocatalysis: Organocatalysis presents a metal-free alternative for amide bond formation. numberanalytics.com Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid group of 4-methoxybenzoic acid, facilitating the reaction with 3-bromoaniline. nih.gov Boronic acid derivatives have also emerged as effective catalysts for direct amidation reactions under mild conditions.

Biocatalysis: Enzymatic approaches, utilizing enzymes like lipases or amidases, offer high selectivity and operate under environmentally benign aqueous conditions. researchgate.net A biocatalytic approach could, in principle, be developed for the synthesis of this compound, offering a green chemistry route. researchgate.net

A plausible catalytic synthesis of this compound would involve the direct condensation of 4-methoxybenzoic acid and 3-bromoaniline using a suitable catalyst system. For instance, a system employing a Lewis acidic ionic liquid immobilized on a solid support, such as diatomite earth@IL/ZrCl4, has been reported for the synthesis of benzamides under ultrasonic irradiation, offering high yields and catalyst reusability. researchgate.net

Table 1: Comparison of Catalytic Methods for Benzamide Synthesis

Catalytic Method Catalyst Example Advantages
Transition Metal Catalysis Palladium-based catalysts High efficiency, mild conditions
Organocatalysis 4-dimethylaminopyridine (DMAP) Metal-free, lower toxicity
Biocatalysis Lipases, Amidases High selectivity, green

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over the placement of the bromo and methoxy substituents on the aromatic rings. This necessitates careful consideration of chemo- and regioselectivity during the synthesis of the precursors, 3-bromoaniline and 4-methoxybenzoic acid.

Regioselective Bromination of Aniline (B41778): The synthesis of 3-bromoaniline is a key challenge due to the ortho- and para-directing nature of the amino group in electrophilic aromatic substitution. Direct bromination of aniline typically yields a mixture of ortho- and para-bromoanilines, with potential for polybromination. acs.org To achieve the desired meta-substitution, indirect methods are often employed.

One effective strategy involves the use of a directing group or a specific catalytic system. For instance, copper-catalyzed oxidative bromination of anilines using sodium bromide (NaBr) and sodium persulfate (Na2S2O8) has been shown to provide good regioselectivity. lookchem.com Another approach is the one-pot regioselective bromination of aromatic amines by first converting the amine to a tin amide in situ, followed by reaction with bromine. This method has demonstrated high selectivity for the para-bromo product, but modifications to reaction conditions or the use of specific directing groups could potentially favor the meta isomer. acs.orgnih.gov

A highly practical procedure for the regioselective bromination of anilines has been developed using copper(II) sulfate (B86663) pentahydrate as a catalyst with NaBr and Na2S2O8, allowing for the synthesis of various bromoanilines under mild conditions. lookchem.comresearchgate.net The choice of solvent and temperature can also influence the regioselectivity of the bromination reaction. beilstein-journals.org

Synthesis of 4-methoxybenzoic acid: The precursor, 4-methoxybenzoic acid (also known as p-anisic acid), is readily available. Its synthesis typically starts from p-cresol, which is methylated to form p-methylanisole, followed by oxidation of the methyl group to a carboxylic acid. This sequence ensures the correct para-positioning of the methoxy and carboxylic acid groups.

The final amidation step to form this compound itself must be chemoselective, forming the amide bond without reacting with the bromo substituent on the aniline ring. Most modern amidation catalysts are highly chemoselective in this regard. The Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride under basic conditions, is a classic and effective method for this type of transformation. mdpi.com

Table 2: Key Precursors and their Synthesis Considerations

Precursor Desired Isomer Synthetic Challenge Potential Solution
Bromoaniline 3-bromoaniline (meta) Avoiding ortho/para substitution Directed bromination, specific catalytic systems lookchem.com

Structural Elucidation and Advanced Analytical Characterization of N 3 Bromophenyl 4 Methoxybenzamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular architecture of N-(3-bromophenyl)-4-methoxybenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants providing information about their relative positions. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region, likely around δ 3.8 ppm. The amide proton (N-H) will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 165-170 ppm. The aromatic carbons will produce a series of signals in the δ 110-160 ppm range. The carbon atom attached to the bromine will show a signal at a chemical shift influenced by the halogen's electronegativity. The methoxy carbon will be observed in the upfield region, generally around δ 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (H)7.0 - 8.0110 - 160
Methoxy Protons (H)~3.8~55
Amide Proton (H)Variable (broad singlet)N/A
Carbonyl Carbon (C)N/A165 - 170

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent absorption band for the N-H stretching vibration of the secondary amide is anticipated in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group will result in a strong absorption band around 1640-1680 cm⁻¹. The C-N stretching vibration is expected to appear in the range of 1210-1335 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should be observable around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound.
Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C=O Stretch (Amide)1640 - 1680
C-N Stretch (Amide)1210 - 1335
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Ether)1040 and 1250
C-Br Stretch<600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic rings and the conjugated amide system. The presence of the chromophoric groups, including the phenyl rings and the carbonyl group, will lead to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the absorption maxima can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₂BrNO₂, the expected monoisotopic mass is approximately 305.0051 g/mol . HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For example, cleavage could result in the formation of the 4-methoxybenzoyl cation (m/z 135) and the 3-bromoaniline (B18343) radical cation (m/z 171/173, showing the characteristic isotopic pattern for bromine).

Table 3: Key Mass Spectrometry Data for this compound.
ParameterExpected Value
Molecular FormulaC₁₄H₁₂BrNO₂
Monoisotopic Mass~305.0051 g/mol
Major Fragment Ion (m/z)135 (4-methoxybenzoyl cation)
Major Fragment Ion (m/z)171/173 (3-bromoaniline radical cation)

Chromatographic Methods for Purity and Homogeneity Assessment

Chromatographic techniques are essential for determining the purity and homogeneity of a chemical sample by separating it into its individual components.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient separation of the main compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. A pure sample should ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

While this compound itself has a relatively high boiling point and may not be ideally suited for standard Gas Chromatography (GC) without derivatization, GC can be a valuable tool for analyzing more volatile starting materials or potential byproducts from its synthesis. For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile to be vaporized without decomposition in the GC inlet. If analyzing for volatile analogues or impurities, a capillary column with a non-polar or medium-polarity stationary phase would likely be used, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. For the target compound itself, derivatization to increase its volatility might be necessary for a successful GC analysis, though HPLC remains the more direct and common method for purity assessment of such amides.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a synthesized compound like this compound, this analysis is crucial for verifying its empirical formula by comparing the experimentally found percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the theoretically calculated values.

The theoretical elemental composition of this compound (Molecular Formula: C₁₄H₁₂BrNO₂) can be calculated based on its atomic constituents and molecular weight (306.16 g/mol ).

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0114168.1454.94
HydrogenH1.011212.123.96
BromineBr79.90179.9026.10
NitrogenN14.01114.014.58
OxygenO16.00232.0010.45
Total 306.17 100.00

Note: Values are rounded for clarity.

An experimental analysis would involve combusting a sample of the compound and quantifying the resulting products to determine the mass percentages of C, H, and N. The bromine content would typically be determined by other methods such as titration or ion chromatography after decomposition of the compound. A close correlation between the experimental and theoretical values would confirm the empirical formula and the purity of the synthesized compound.

Advanced Diffraction Methods for Solid-State Structure Determination

X-ray Crystallography for Crystalline Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would yield precise data on its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom in the molecule. This information allows for the unambiguous determination of its molecular structure, including the planarity of the aromatic rings and the conformation of the amide linkage.

Although a specific crystallographic information file (CIF) for this compound is not publicly available in the searched databases, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This hypothetical data is based on typical values for similar organic compounds.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₁₄H₁₂BrNO₂
Formula weight306.16
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value

Note: "Value" indicates where specific numerical data would be reported from an actual experiment.

The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which are critical for understanding the packing of molecules in the crystal lattice and can influence the physical properties of the compound.

Molecular Interactions and Mechanistic Investigations of N 3 Bromophenyl 4 Methoxybenzamide

In Vitro Biological Activity Profiling at the Molecular and Cellular Level

Enzyme Inhibition Studies (e.g., acetylcholinesterase, butyrylcholinesterase, α-amylase, urease, matrix metalloproteinases, EGFR, gyrase, topoisomerase IV, LpxC)

There are no specific studies in the reviewed literature that report the inhibitory activity of N-(3-bromophenyl)-4-methoxybenzamide against the enzymes listed. Research on related structures suggests that the broader class of benzamides has been explored for various enzyme inhibition activities. For instance, different benzamide (B126) derivatives have been investigated as potential inhibitors of enzymes like DNA gyrase and as having antibacterial properties. mdpi.com Similarly, studies on other structurally distinct compounds containing a 3-bromophenyl group show activity against different biological targets, but this activity cannot be directly attributed to this compound. mdpi.com

Cellular Pathway Modulation in Model Systems (e.g., cell proliferation, apoptosis induction, cell cycle arrest)

No published data were found describing the effects of this compound on cellular pathways such as cell proliferation, apoptosis, or cell cycle arrest in any model systems. While related chemical structures, like certain triazole analogs containing a 3-bromophenyl group, have been evaluated for anticancer activity against various cell lines, this information is not specific to the compound . mdpi.com

Exploration of Molecular Targets and Binding Mechanisms

Receptor Binding Analysis in Model Systems

Information regarding the analysis of this compound binding to specific receptors is not available in the scientific literature.

Protein Interaction Studies (e.g., target identification, binding kinetics)

There are no public records of protein interaction studies, target identification, or binding kinetics for this compound. While crystallographic data exists for a similar compound, N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide, this study focuses on its chemical structure and crystal packing, not on its interactions with biological proteins. nih.gov

Mechanistic Pathways of Biological Modulation

Given the absence of data on enzyme inhibition, cellular pathway modulation, and molecular target binding, the mechanistic pathways of biological modulation for this compound have not been elucidated.

Elucidation of Intracellular Signaling Cascades

There is currently no published research detailing the intracellular signaling cascades modulated by this compound.

Molecular Basis of Observed Biological Responses

The molecular basis for any biological responses to this compound has not been established in the scientific literature.

Structure Activity Relationship Sar Studies of N 3 Bromophenyl 4 Methoxybenzamide and Analogues

Impact of Substituent Modifications on Benzamide (B126) Core Activity

Modifications to the substituents on the benzamide core are a cornerstone of structure-activity relationship (SAR) studies. The nature, size, and position of these substituents can influence the molecule's electronic distribution, conformation, and lipophilicity, thereby affecting its biological efficacy. Studies on various benzamide derivatives have shown that even minor changes can lead to substantial differences in activity. For instance, in a series of N-phenylbenzamide derivatives evaluated for anticancer activity, the position of substituents on the aromatic rings led to a pronounced enhancement in potency. nih.gov Similarly, research on aminobutyl-benzamides as ligands for sigma receptors demonstrated that structural modifications could dramatically alter binding affinity and selectivity. nih.gov

Influence of Bromine Substitution Position on Biological Interactions

The position of the halogen substituent on the N-phenyl ring is a critical determinant of biological activity. In the case of N-(3-bromophenyl)-4-methoxybenzamide, the bromine atom is located at the meta position. The position of halogen atoms—whether ortho, meta, or para—can significantly alter a molecule's interaction with target proteins. Studies on other classes of compounds, such as thiosemicarbazide (B42300) derivatives, have shown a clear dependence of antibacterial activity on the substituent's position, with the order of activity for chlorine-substituted compounds being para > meta > ortho. mdpi.com

Role of the Methoxy (B1213986) Group on Electronic and Steric Properties

The methoxy (-OCH₃) group on the benzamide ring is a prevalent feature in many biologically active molecules and approved drugs. nih.gov Its influence stems from a combination of electronic and steric effects.

Electronic Effects: The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the phenyl ring. This electronic modification can be crucial for molecular interactions. For example, studies on benzamide-isoquinoline derivatives showed that an electron-donating methoxy group at the para-position dramatically improved selectivity for the σ2 receptor over the σ1 receptor. nih.gov The enhanced electron density can strengthen interactions with electron-deficient pockets in a target protein and influence the reactivity of the entire molecule. acs.org

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is guided by SAR findings to optimize biological activity. This process involves the strategic modification of the lead compound to enhance potency, selectivity, or other pharmacological properties. For instance, based on the hypothesis that certain scaffolds might exhibit improved toxicity profiles against cancer cell lines, novel derivatives can be designed. nih.gov

The synthesis of these rationally designed analogues employs modern organic chemistry techniques. A common approach involves the amide coupling of a substituted benzoic acid (like 4-methoxybenzoic acid) with a substituted aniline (B41778) (like 3-bromoaniline). Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are often used to facilitate this amide bond formation. nih.gov

Alternative and efficient synthetic routes are continuously being developed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an aryl halide (e.g., a substituted bromobenzene) and an amine or amide, enabling the synthesis of a diverse library of N-aryl benzamides. nih.govacs.org These methods offer the flexibility to easily vary the substituents on both aromatic rings, which is essential for comprehensive SAR exploration. nih.gov

The general synthetic scheme for producing N-phenylbenzamide derivatives can be summarized as follows:

StepReactant 1Reactant 2Coupling MethodProduct
14-methoxybenzoic acid3-bromoaniline (B18343)Amide coupling (e.g., DIC/HOBt) mdpi.comThis compound
21,4-benzoxazine3-bromotolueneBuchwald-Hartwig amination nih.gov4-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine
3N-propargyl benzamideAryl boronic acidPalladium-catalyzed hydroarylation acs.orgN-allylbenzamide derivative

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This approach is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and screening compound libraries in silico. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov

Development of Predictive Models for Molecular Activity

The development of a robust QSAR model is a multi-step process. nih.govtaylorfrancis.com It begins with a dataset of compounds with known biological activities. For N-phenylbenzamide analogues, this could be antiviral or anticancer inhibitory concentrations. nih.govimist.ma

The general workflow for developing a predictive QSAR model is as follows:

Structure Building and Optimization: Create 3D structures of the molecules and optimize their geometries using computational chemistry methods like Density Functional Theory (DFT). imist.ma

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., electronic, steric, topological) for each molecule.

Data Splitting: Divide the dataset into a training set for model development and a test set for external validation. imist.ma

Model Building: Employ statistical methods to build a mathematical model that correlates the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR) and non-linear approaches like the Adaptive Neuro-Fuzzy Inference System (ANFIS). imist.maplos.org

Validation: Rigorously validate the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques. imist.mataylorfrancis.com

A study on N-phenylbenzamide analogues used MLR and Multiple Non-Linear Regression (MNLR) to develop predictive models for anti-EV 71 activity. The resulting models showed high correlation coefficients (R² values up to 0.96), indicating a strong predictive capability. imist.ma

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most significant impact on biological activity. researchgate.net These descriptors provide quantitative insights into the physicochemical properties that drive the SAR.

For complex biological activities, the models often include descriptors related to:

Electronic Properties: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω), which describe a molecule's ability to accept electrons. researchgate.net

Steric and Shape Properties: Including molar refractivity (MR) and topological descriptors that encode information about molecular size and branching. researchgate.net

Hydrophobicity and Solubility: Represented by descriptors like the logarithm of the partition coefficient (LogP) or aqueous solubility (LogS). researchgate.net

Topological Properties: These descriptors, such as the topological polar surface area (PSA) and various connectivity indices, describe the atomic arrangement and bonding within the molecule. nih.govresearchgate.net

In studies of various bioactive compounds, descriptors related to electronegativity, polarizability, van der Waals properties, and molecular connectivity have been identified as crucial for explaining activity. nih.gov For instance, QSAR studies on N-phenylbenzamides have utilized quantum chemical parameters derived from DFT to successfully model their antiviral properties. imist.ma

The following table lists examples of molecular descriptor types and their relevance:

Descriptor Type Example(s) Relevance to Activity
Electronic ELUMO, Electronegativity Governs electrostatic interactions, reaction propensity
Steric/Topological Molar Refractivity (MR), PSA Relates to molecular size, shape, and polar interactions
Lipophilicity LogP, LogS Influences membrane permeability and transport

Computational Chemistry and Theoretical Studies on N 3 Bromophenyl 4 Methoxybenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wikipedia.org This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. wikipedia.orgresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking simulations are pivotal in predicting how a ligand such as N-(3-bromophenyl)-4-methoxybenzamide might interact with a specific protein target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The top-ranked poses represent the most likely binding modes.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is also calculated by the scoring function. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher binding affinity. For instance, in studies of other benzamide (B126) derivatives, molecular docking has been successfully used to predict their binding affinities to various enzymes, helping to identify promising candidates for further development. nih.gov

To illustrate, a hypothetical molecular docking study of this compound against a putative protein target could yield the results shown in the interactive table below. This table showcases different predicted binding poses, their corresponding binding energies, and the key interacting residues within the protein's active site.

Interactive Data Table: Hypothetical Docking Results for this compound

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Tyr234, Phe345Pi-Pi stacking
2-8.2Ser198Hydrogen bond
3-7.9Leu201, Val287Hydrophobic
4-7.5Arg150Pi-Cation

Analysis of Ligand-Protein Interaction Energetics

A crucial aspect of molecular docking is the detailed analysis of the energetic contributions of different types of interactions between the ligand and the protein. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Understanding the nature and strength of these interactions is vital for rational drug design, as it allows for the modification of the ligand's structure to enhance its binding affinity and selectivity. nih.gov

The total interaction energy can be decomposed into contributions from individual amino acid residues or even specific atoms. acs.org This allows researchers to identify "hot spots" in the binding site—residues that are critical for ligand binding. For example, the methoxy (B1213986) group on the benzamide scaffold might form a hydrogen bond with a polar residue, while the bromophenyl group could engage in hydrophobic interactions with nonpolar residues.

A hypothetical energy decomposition for the best-predicted binding pose of this compound is presented below.

Interactive Data Table: Hypothetical Ligand-Protein Interaction Energy Decomposition

Interaction TypeEnergy Contribution (kcal/mol)
Van der Waals-5.2
Electrostatic-2.8
Hydrogen Bonding-1.5
Desolvation Penalty+1.0
Total Binding Energy -8.5

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and biological systems over time. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand and its target protein behave in a more realistic, solvated environment. acs.org

Dynamic Behavior in Solvated Biological Environments

Unlike the static picture provided by molecular docking, MD simulations can capture the flexibility of both the ligand and the protein. tandfonline.com These simulations are typically performed in a box of water molecules, often with added ions to mimic physiological conditions. nih.gov This explicit treatment of the solvent is crucial, as water molecules can play a significant role in mediating ligand-protein interactions. researchgate.net

By analyzing the trajectory of an MD simulation, researchers can observe how the ligand settles into its binding pose, whether the binding is stable over time, and if any significant conformational changes occur in the protein upon ligand binding. For this compound, an MD simulation would reveal the stability of its interactions with the target protein and the role of surrounding water molecules in the binding event. researchgate.net

Conformational Changes and Interaction Stabilities

One of the key strengths of MD simulations is the ability to explore the conformational landscape of a molecule. portlandpress.com For a flexible molecule like this compound, rotation around the amide bond and the bonds connecting the phenyl rings can lead to different conformations. nih.gov MD simulations can help identify the most stable conformations in a given environment and the energy barriers between them. nih.govacs.org

Furthermore, MD simulations allow for the assessment of the stability of key interactions identified through molecular docking. For example, a hydrogen bond that appears strong in a static docked pose might be transient and frequently break and reform during an MD simulation. The persistence of such interactions over the course of the simulation provides a more reliable measure of their importance for binding.

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods, such as Density Functional Theory (DFT), are invaluable for understanding a molecule's intrinsic properties, which ultimately govern its reactivity and interactions. nih.gov

DFT calculations can be used to determine a wide range of electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and stability. nih.gov

Vibrational properties can also be calculated using quantum chemical methods. The predicted vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure and to understand the nature of its chemical bonds. researchgate.netnih.gov For this compound, such calculations would provide fundamental insights into its electronic and vibrational characteristics.

A hypothetical summary of quantum chemical calculation results for this compound is provided in the table below.

Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Key Vibrational FrequenciesC=O stretch: 1680 cm⁻¹; N-H stretch: 3400 cm⁻¹

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov By calculating the electron density, DFT can accurately predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. For this compound, DFT calculations are employed to optimize the molecular geometry and determine key reactivity descriptors.

These descriptors, derived from the conceptual DFT framework, provide a quantitative measure of the molecule's reactivity. Key parameters include chemical potential (μ), global hardness (η), and electrophilicity index (ω). The chemical potential indicates the molecule's tendency to lose or gain electrons, while global hardness measures its resistance to changes in electron distribution. The electrophilicity index quantifies the molecule's ability to act as an electrophile. These calculations are crucial for understanding the molecule's stability and predicting how it will interact with biological macromolecules. nih.gov

Table 1: Key Reactivity Descriptors from DFT

Descriptor Symbol Significance
Chemical Potential μ Tendency to exchange electrons with the environment
Global Hardness η Resistance to deformation or change in electron distribution

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around its amide bond and other single bonds, allowing it to adopt multiple conformations. Conformational analysis involves identifying the stable conformers (low-energy states) and the transition states that connect them. chemrxiv.org

Computational techniques, such as potential energy surface (PES) scanning and molecular dynamics simulations, are used to explore the conformational space and map out the energy landscape. nih.gov This landscape reveals the relative energies of different conformers and the energy barriers between them. For instance, studies on the closely related compound N-(3-hydroxyphenyl)-3-methoxybenzamide have shown that subtle changes in intermolecular interactions can lead to the formation of different crystalline forms, or polymorphs, each with a unique molecular conformation. mdpi.com Understanding the accessible conformations of this compound is essential, as only specific shapes may fit into the binding site of a biological target.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the distribution of the HOMO and LUMO across the molecular structure determines its reactive sites. The HOMO is typically localized on the electron-rich parts of the molecule, such as the methoxy-substituted benzene ring, while the LUMO may be distributed over the electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: FMO Theory Concepts

Orbital Description Role in Reactions
HOMO Highest Occupied Molecular Orbital Electron donor (nucleophilic site)
LUMO Lowest Unoccupied Molecular Orbital Electron acceptor (electrophilic site)

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com The MEP map provides a color-coded guide to the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemrxiv.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic attractions, which are fundamental to drug-receptor binding. nih.govmanipal.edu

In this compound, the MEP map would reveal regions of high negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating their roles as hydrogen bond acceptors. Conversely, a region of positive potential would be located around the amide hydrogen (N-H), highlighting its function as a hydrogen bond donor. These electrostatic features are primary determinants of the molecule's intermolecular interactions and its ability to bind to a specific biological target. chemrxiv.org

Advanced In Silico Approaches for Compound Design and Optimization

Building upon the foundational understanding from theoretical studies, advanced in silico methods are used to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. acs.org For a scaffold like this compound, several methodologies can be applied.

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active molecule as a template. Methods like 3D shape-based screening or pharmacophore modeling can be employed. acs.orgnih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a filter to screen databases like ZINC for molecules with a similar arrangement of features. mdpi.comnih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to predict how well compounds from a library will bind to the target's active site. This method evaluates both the steric fit and the energetic favorability of the interactions between the ligand and the protein. tandfonline.com

These screening processes can efficiently filter billions of compounds to identify a manageable number of "hits" for further experimental testing, significantly reducing the time and cost of drug discovery. acs.org

De Novo Design Principles for Novel Analogues

De novo design involves the computational creation of novel molecules from scratch or by modifying an existing scaffold. nih.gov Starting with the this compound core, these methods can build new analogues with potentially improved properties such as higher binding affinity, better selectivity, or enhanced metabolic stability.

Design principles often involve:

Scaffold Hopping or Modification: Replacing the core benzamide structure with other chemical groups that maintain the crucial pharmacophoric features.

Fragment-Based Growth: Computationally "growing" a molecule by adding small chemical fragments to the core structure to form new, favorable interactions with the target binding site. nih.gov

Property Optimization: Introducing specific substituents to fine-tune physicochemical properties. For example, incorporating fluorine atoms can enhance binding affinity and metabolic stability, while adding hydrogen-bonding groups can increase potency by forming stronger interactions with the target. acs.orgnih.gov

These advanced computational tools allow for the rational design of new chemical entities with optimized characteristics, guiding synthetic chemistry efforts toward the most promising candidates.

Table 3: Compound Names Mentioned

Compound Name
This compound
N-(3-hydroxyphenyl)-3-methoxybenzamide
Entinostat

Future Directions in Research on N 3 Bromophenyl 4 Methoxybenzamide

Development of Novel and Sustainable Synthetic Pathways

Currently, there is a scarcity of publicly available research focused on novel and sustainable methods for the synthesis of N-(3-bromophenyl)-4-methoxybenzamide. The conventional synthesis of benzamides often involves the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. For this compound, this would typically involve reacting 4-methoxybenzoyl chloride with 3-bromoaniline (B18343).

Future research in this area would necessitate a shift towards greener and more efficient synthetic strategies. This could include:

Catalytic Amidation: Exploring the use of catalysts to enable the direct formation of the amide bond from 4-methoxybenzoic acid and 3-bromoaniline, avoiding the need for stoichiometric activating agents and reducing waste.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability over traditional batch methods.

Alternative Solvents: Investigating the use of more environmentally benign solvents to replace common, more hazardous options like dichloromethane (B109758).

A comparative table of potential synthetic approaches is presented below, though it is important to note that specific research for this compound is not yet available.

Synthetic PathwayPotential AdvantagesPotential Challenges
Traditional Acyl Chloride Route High reactivity, well-establishedGenerates HCl byproduct, requires activating agent
Catalytic Amidation Atom economy, reduced wasteCatalyst development and optimization needed
Flow Chemistry Synthesis Scalability, safety, process controlInitial setup costs, requires specialized equipment

Advanced Mechanistic Elucidation through Systems Biology Approaches

The mechanism of action of this compound remains unelucidated, as there is no available research on its biological targets or pathways. Systems biology approaches, such as proteomics and metabolomics, would be pivotal in uncovering its potential therapeutic effects.

Proteomics: This would involve treating relevant cell lines or model organisms with this compound and subsequently analyzing changes in the proteome. This could identify protein targets that are upregulated, downregulated, or post-translationally modified in response to the compound.

Metabolomics: Similarly, analyzing the metabolic profile of biological systems after exposure to the compound could reveal alterations in key metabolic pathways, offering insights into its functional effects.

As no such studies have been performed, this area represents a completely open field of investigation.

Exploration of Polypharmacological Effects and Multi-Target Ligands

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. The benzamide (B126) scaffold is present in a variety of approved drugs with diverse targets. However, the polypharmacological profile of this compound has not been explored.

Future research could involve:

Broad-Based Screening: Testing the compound against a wide array of receptors, enzymes, and ion channels to identify potential off-target and multi-target effects.

Phenotypic Screening: Utilizing cell-based assays to observe the compound's effects on cellular phenotypes, which can suggest involvement in multiple pathways.

Without initial biological data, predicting its polypharmacological potential is purely speculative.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets to predict the properties and activities of chemical compounds. For a compound like this compound, where empirical data is lacking, AI and ML could be instrumental in several ways:

Predictive Modeling: Training ML models on existing datasets of other benzamide compounds to predict potential biological activities, toxicity, and pharmacokinetic properties of this compound.

De Novo Design: Using generative AI models to design novel derivatives of this compound with potentially improved activity or desired properties.

Structure-Activity Relationship (SAR) Studies: Employing computational methods to build predictive SAR models that can guide the synthesis of more potent and selective analogs.

The application of these computational tools is contingent on the future generation of foundational biological data for this specific compound.

Q & A

Basic: What are the optimal synthetic routes for N-(3-bromophenyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via coupling reactions between 4-methoxybenzoyl chloride and 3-bromoaniline. Key steps include:

  • Amide Coupling : Use carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, ensuring high yields at low temperatures (-50°C) to minimize side reactions .
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. For air-sensitive intermediates, inert atmospheres (N₂/Ar) prevent decomposition .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid chloride to aniline) and solvent polarity (e.g., dichloromethane or THF) to enhance efficiency. Monitoring via TLC or HPLC ensures reaction completion .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400–800 MHz) confirm regiochemistry and purity. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the bromophenyl moiety shows distinct aromatic splitting .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as planarity of the benzamide backbone and intermolecular halogen bonding with the bromine substituent .
  • HRMS and IR : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 320.012), while IR confirms amide C=O stretches (~1650 cm⁻¹) .

Advanced: How does this compound interact with PDE IV enzymes, and what experimental models validate its inhibitory activity?

Methodological Answer:

  • Mechanistic Insight : The bromophenyl and methoxy groups enhance binding to PDE IV's hydrophobic pocket, as shown in SAR studies of structurally related inhibitors .
  • In Vitro Assays : Use guinea pig eosinophil cytosolic PDE IV to measure IC₅₀ values. Compound activity is compared to rolipram, a known PDE IV inhibitor, via radioimmunoassays with ³H-cAMP .
  • In Vivo Testing : Administer the compound in histamine-induced bronchospasm models (anesthetized guinea pigs) to assess bronchodilatory effects. Dose-response curves and lung function metrics (e.g., airway resistance) quantify efficacy .

Advanced: How does pH affect the stability of this compound in drug delivery systems?

Methodological Answer:

  • Acid-Labile Linkers : In oligonucleotide conjugates, phosphoramide bonds (P-N) are stable at pH 6.0 (<20% hydrolysis) but degrade rapidly at pH ≤5.2 (e.g., lysosomal conditions). Stability is tested via gel electrophoresis after incubation in acetate buffers (pH 4.5–6.0, 37°C) .
  • Design Implications : For targeted delivery, incorporate pH-sensitive groups (e.g., tert-butyl esters) to ensure release in acidic tumor microenvironments or intracellular compartments .

Advanced: How can unexpected byproducts during synthesis be identified and mitigated?

Methodological Answer:

  • Byproduct Analysis : In reactions with 4-methoxybenzoyl chloride and bromoaniline derivatives, unexpected products like 2-((4-bromophenyl)amino)-2-methylpropanenitrile may form due to competing nucleophilic pathways. LC-MS and 2D NMR (COSY, HSQC) help trace side reactions .
  • Mitigation Strategies : Optimize solvent polarity (e.g., acetone vs. DMF) and temperature. Additives like CuTc (copper thiophene-2-carboxylate) suppress nitrile formation by stabilizing intermediates .

Advanced: What fluorination strategies are viable for derivatizing this compound?

Methodological Answer:

  • Photoredox Catalysis : Use Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) under blue light to generate fluorinated analogs (e.g., N-(3-fluoropropyl)-4-methoxybenzamide). Selectivity for tertiary C-H bonds is achieved via HAT (hydrogen atom transfer) agents .
  • Electrophilic Fluorination : Employ Selectfluor® or NFSI (N-fluorobenzenesulfonimide) in acetonitrile to introduce fluorine at electron-rich positions. Monitor regiochemistry via ¹⁹F NMR .

Advanced: How can this compound be integrated into biodegradable drug carriers?

Methodological Answer:

  • Oligonucleotide Conjugates : Attach via acid-labile P-N bonds to siRNA or antisense strands. Stability is assayed at pH 4.5–7.4, with cleavage kinetics monitored by PAGE .
  • Polymer Scaffolds : Incorporate into PLGA (poly(lactic-co-glycolic acid)) nanoparticles using emulsion-solvent evaporation. Drug release profiles are quantified via UV-Vis spectroscopy in simulated physiological buffers .

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Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.